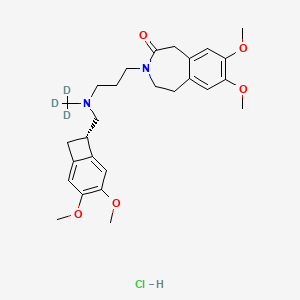

Sertraline-d3 HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

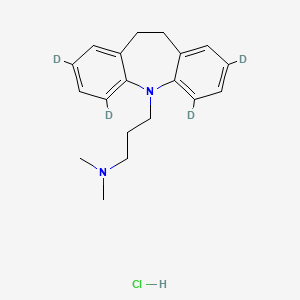

Sertraline-d3 Hydrochloride is a deuterated form of Sertraline Hydrochloride, which is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is often used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications . The deuterium atoms in Sertraline-d3 Hydrochloride replace hydrogen atoms, making it useful for precise quantification in various biological and environmental samples .

Mechanism of Action

Target of Action

Sertraline-d3 HCl, similar to its parent compound sertraline, primarily targets the serotonin transporter (SERT) . SERT is an integral membrane protein that mediates the sodium-dependent reuptake of the monoamine neurotransmitter serotonin at presynaptic nerve terminals in the brain . By inhibiting SERT, this compound enhances serotoninergic transmission, which is thought to underlie its antidepressant effect .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin by binding to SERT, thereby increasing the synaptic concentration of serotonin in the central nervous system . This leads to functional changes associated with enhanced serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotoninergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotoninergic neurotransmission . This can lead to downstream effects such as mood elevation and reduction of anxiety .

Pharmacokinetics

This compound is metabolized in the liver, potentially involving the enzymes CYP2C19 and CYP2D6 . It undergoes extensive first-pass metabolism, forming the metabolite N-desmethylsertraline . The drug is excreted in urine (40% to 45% as metabolites) and feces (40% to 45%; 12% to 14% as unchanged drug) . The mean elimination half-life of sertraline is approximately 26 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in serotoninergic neurotransmission. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotoninergic neurotransmission . This can result in mood elevation and reduction of anxiety . Additionally, this compound has been found to target phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sertraline in the aquatic environment can negatively affect aquatic organisms at low concentrations . Moreover, the photodegradation of sertraline in the environment can be influenced by factors such as the initial drug concentration, catalyst dosage, and hydrogen peroxide concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sertraline-d3 Hydrochloride involves the incorporation of deuterium atoms into the Sertraline molecule. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to hydrogenate the precursor compound, resulting in the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Sertraline-d3 Hydrochloride typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions: Sertraline-d3 Hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert Sertraline-d3 Hydrochloride to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Halides, amines, and thiols.

Major Products:

N-oxide Derivatives: Formed through oxidation reactions.

Amine Derivatives: Resulting from reduction reactions.

Substituted Derivatives: Produced via nucleophilic substitution reactions.

Scientific Research Applications

Sertraline-d3 Hydrochloride has a wide range of scientific research applications, including:

Environmental Studies: Used to detect and analyze the presence of pharmaceutical compounds in wildlife and environmental samples.

Pharmaceutical Wastewater Analysis: Critical in assessing the efficacy of wastewater treatment processes in removing pharmaceutical active compounds.

Clinical Testing: Employed as an internal standard in LC-MS and GC-MS for the quantitation of Sertraline in biological samples.

Pharmacokinetic Studies: Utilized in the determination of Sertraline levels in human plasma for pharmacokinetic and therapeutic drug monitoring.

Comparison with Similar Compounds

Citalopram: Another SSRI with similar pharmacological effects but different structural properties.

Fluoxetine: An SSRI with a longer half-life and different side effect profile compared to Sertraline.

Escitalopram: Known for its high efficacy and tolerability in treating major depressive disorder.

Uniqueness of Sertraline-d3 Hydrochloride:

Properties

CAS No. |

1217741-83-7 |

|---|---|

Molecular Formula |

C17H14D3Cl2N.HCl |

Molecular Weight |

345.71 |

Appearance |

White Solid |

melting_point |

>276°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

79559-97-0 (unlabelled) |

Synonyms |

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine-d3 Hydrochloride; |

tag |

Sertraline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.